N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidine. These intermediates are then subjected to various reaction conditions, including thioetherification and acylation, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide can undergo various chemical reactions, including:
- Oxidation: This reaction can introduce additional functional groups or modify existing ones.
- Reduction: This reaction can convert ketones or other oxidized groups into alcohols or other reduced forms.
- Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests potential interactions with biological macromolecules.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry: In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism would depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds::
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness: N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-32-20-13-12-16(14-21(20)33-2)27-22(30)15-35-26-28-23-18-10-6-7-11-19(18)34-24(23)25(31)29(26)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYAOHPRIVMIAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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